
1,2-Bis(benzyloxy)-4-bromobenzene
Vue d'ensemble
Description
“1,2-Bis(benzyloxy)benzene” is a chemical compound with the molecular formula C20H18O2 . It has an average mass of 290.356 Da and a monoisotopic mass of 290.130676 Da .
Synthesis Analysis
While specific synthesis methods for “1,2-Bis(benzyloxy)-4-bromobenzene” were not found, there are general methods for synthesizing similar compounds. For instance, the reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .
Molecular Structure Analysis
The molecular structure of “1,2-Bis(benzyloxy)benzene” consists of a benzene ring with two benzyloxy groups attached at the 1 and 2 positions . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 424.9±25.0 °C at 760 mmHg, and a flash point of 163.9±22.7 °C .
Chemical Reactions Analysis
While specific chemical reactions involving “1,2-Bis(benzyloxy)-4-bromobenzene” were not found, similar compounds can undergo a variety of reactions. For example, pinacol boronic esters can undergo catalytic protodeboronation . Additionally, compounds with benzyloxy groups can undergo hydrogenation, nucleophilic substitution, acid-catalyzed hydrolysis, Friedel-Crafts acylation or alkylation, oxidation, reduction, and debenzylation .
Physical And Chemical Properties Analysis
“1,2-Bis(benzyloxy)benzene” has a molar refractivity of 88.6±0.3 cm3, a polar surface area of 18 Å2, a polarizability of 35.1±0.5 10-24 cm3, a surface tension of 43.5±3.0 dyne/cm, and a molar volume of 258.8±3.0 cm3 . It also has a #Rule of 5 Violations of 1 and 6 freely rotating bonds .
Applications De Recherche Scientifique
Synthesis of Aromatic Polyamides
Aromatic polyamides with high tensile strength and thermal stability can be synthesized using derivatives of 1,2-Bis(benzyloxy)-4-bromobenzene. This process involves direct polycondensation with various aromatic dicarboxylic acids, resulting in polymers that are soluble in aprotic solvents and can form transparent, flexible films. These polymers exhibit notable thermal properties, including high glass transition temperatures and significant weight loss temperatures in nitrogen and air environments (Yang et al., 1996).
Catalyzed Synthesis of Benzo[1,4]dioxins
1,2-Bis(benzyloxy)-4-bromobenzene derivatives can be used in the palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins. This process involves a tandem allylic substitution reaction, offering good yields and potential for producing chiral compounds under specific conditions (Massacret et al., 1999).
Preparation of Radioactive Compounds
Compounds derived from 1,2-Bis(benzyloxy)-4-bromobenzene have been synthesized for use in pharmacokinetic and pharmacodynamic evaluations. These compounds, including 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene, are produced with high radiochemical purity and specific activity, making them suitable for in vivo studies (Wang et al., 1993).
Synthesis of Ortho-linked Polyamides
1,2-Bis(benzyloxy)-4-bromobenzene is integral in synthesizing ortho-linked polyamides with flexible main-chain ether linkages. These polyamides, which are noncrystalline and soluble in polar solvents, show high thermal stability and glass transition temperatures. They are valuable in producing transparent, flexible films with significant thermal properties (Hsiao et al., 2000).
Application in Phosphazene Synthesis
Derivatives of 1,2-Bis(benzyloxy)-4-bromobenzene have been used in the synthesis of phosphonous dichloride, leading to the production of compounds with diphosphene units. This process demonstrates the potential of these compounds in advanced organic synthesis and the creation of complex molecular structures (Yoshifuji et al., 1996).
Synthesis of Poly[bis(pyrrol-2-yl)arylenes]
1,2-Bis(benzyloxy)-4-bromobenzene derivatives have been utilized in the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization. These polymers exhibit low oxidation potentials, making them stable in their electrically conducting form and suitable for various electronic applications (Sotzing et al., 1996).
Catalyzed Polymerization Reactions
The compound has been used in phase transfer Pd(0) catalyzed polymerization reactions. This process leads to the synthesis of compounds displaying mesomorphic behavior, which is critical in the field of materials science, particularly for liquid crystal displays and other electronic devices (Pugh & Percec, 1990).
Ethylene Polymerization Catalysis
Vanadium(III) complexes derived from 1,2-Bis(benzyloxy)-4-bromobenzene and related compounds have been used in the catalytic polymerization of ethylene. This research has led to the development of catalysts for producing high-density polyethylenes with significant molecular weights and thermal properties (Elagab, 2017).
Orientations Futures
While specific future directions for “1,2-Bis(benzyloxy)-4-bromobenzene” were not found, similar compounds have been used in the design of functional materials and chemical sensors . They also exhibit important biological properties, including antibacterial, anticancer, and antiviral activities . These properties have spurred the development of novel therapeutic agents for drug discovery .
Propriétés
IUPAC Name |
4-bromo-1,2-bis(phenylmethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO2/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAPEDPREBPULC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461080 | |
| Record name | 1,2-Bis(benzyloxy)-4-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(benzyloxy)-4-bromobenzene | |
CAS RN |
634922-10-4 | |
| Record name | 1,2-Bis(benzyloxy)-4-bromobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



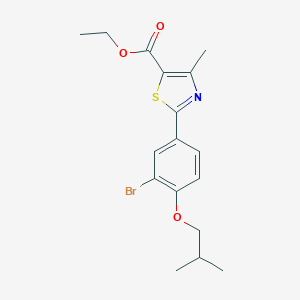
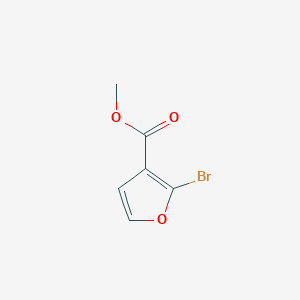
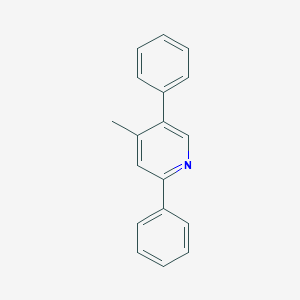
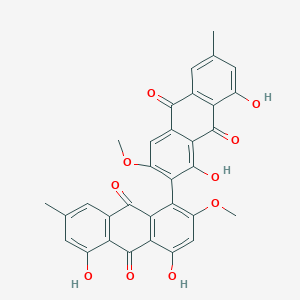
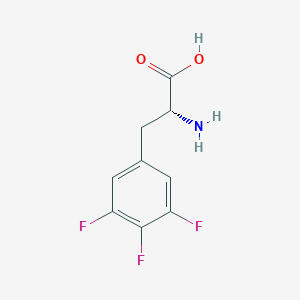
![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)

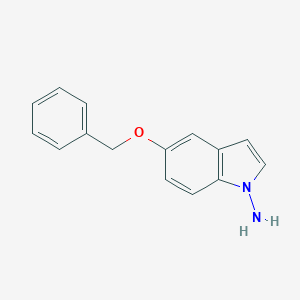


![[2-(Piperazin-1-yl)ethoxy]acetonitrile](/img/structure/B172336.png)
![[2-(Piperazin-1-yl)ethoxy]acetic acid](/img/structure/B172338.png)

